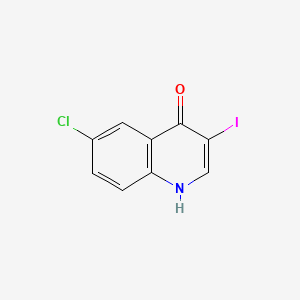

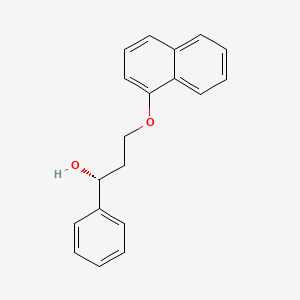

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a naphthalene derivative with a phenylpropanol derivative. One possible method could be through a nucleophilic substitution reaction, where the naphthalene derivative acts as the nucleophile and the phenylpropanol derivative acts as the electrophile .科学的研究の応用

Synthesis of Chiral Intermediates

A study described the synthesis of 4‐(R)‐Naphthalene‐2‐yloxy‐1‐(1‐Phenyl‐(S)‐Ethyl)‐Pyrrolidin‐3‐(R)‐ol, a compound similar to your query, highlighting its potential as a versatile chiral intermediate for natural product synthesis, combinatorial/parallel synthesis, and medicinal chemistry (Holsworth et al., 2004).

Antimicrobial Properties

Research indicates that compounds bearing a naphthalene moiety, akin to the queried compound, exhibit a wide spectrum of biological activity and low toxicity. A series of azoles or azines synthesized from related key intermediates demonstrated either weak or moderate antimicrobial activities against various bacterial and fungal species (Abdelreheim et al., 2019).

Role in Naphthalene Catalysed Sodium Reactions

A study demonstrated the use of naphthalene in catalysed sodium reactions, leading to the preparation of compounds like 2-Methyl-1-phenylpropan-1-ol (Ancker & Hodgson, 1999).

Photophysical Properties in Ruthenium Complexes

Research on the photophysical properties of heteroleptic Ru(II) complexes indicated that naphthalene substituents can facilitate the population of a long-lived excited state, suggesting potential applications in materials science and photochemistry (Shillito et al., 2020).

Synthesis of Isotopically Labeled Amphetamines

Another study explored the synthesis of (R)- and (S)-amphetamine-d3 from the corresponding phenylalanines, involving the use of a naphthalene anion radical (Gal, 1977).

Anticancer Drug Development

A novel anticancer drug, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, was synthesized and shown to induce cell death in a variety of human cancer cell lines, with potential applications in cancer therapy (Nishizaki et al., 2014).

Naphthalene-Based Host Materials for OLEDs

A study on naphthalene-based host materials for red phosphorescent OLEDs showcased the potential of these compounds in the development of highly efficient and cost-effective organic light-emitting diodes (Li et al., 2018).

Dopamine D4 Receptor Antagonists

Research identified a selective dopamine D4 receptor ligand, 3-(4-benzylpiperidinyl)-1-naphthoxy-2-propanol, and its derivatives, emphasizing their potential in neuroscience and pharmacology (Wright et al., 1997).

特性

IUPAC Name |

(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18,20H,13-14H2/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVBVEMVTNQIMZ-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。